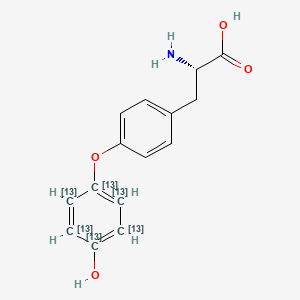

L-Thyronine-13C6

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1/i3+1,4+1,7+1,8+1,11+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-SGTQFYLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Applications of Carbon-13 Labeled Thyronines in Endocrinology

Topic: Applications of carbon-13 labeled thyronines in endocrinology Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

From Precision Quantitation to Metabolic Flux Analysis

Executive Summary

In the high-stakes arena of endocrine research and drug development, the precision of thyroid hormone quantification is non-negotiable. Traditional immunoassays, while high-throughput, suffer from cross-reactivity, matrix interference (particularly in pregnancy), and a lack of specificity for downstream metabolites. This guide delineates the technical superiority of Carbon-13 (

Part 1: The Isotopic Advantage: Why C Supersedes Deuterium

The choice of internal standard is the single most critical variable in LC-MS/MS method development.[1] While deuterated standards are cheaper, they introduce systematic errors that compromise data integrity in trace-level endocrine analysis.[1]

The Stability & Co-elution Imperative

Deuterium labeling often alters the physicochemical properties of the molecule (the "Isotope Effect").[1] This leads to a retention time shift in Reverse Phase Chromatography (RPC).[1] If the deuterated IS elutes slightly earlier than the native analyte, it may not experience the exact same matrix suppression or enhancement at the moment of ionization, rendering the correction factor invalid.[1]

Comparison of Stable Isotope Labels in Thyronine Analysis

| Feature | Deuterium ( | Carbon-13 ( | Impact on Data Quality |

| Chromatographic Behavior | Slight shift (elutes earlier) | Co-elutes perfectly | |

| Isotopic Stability | Prone to H/D exchange (scrambling) in acidic/protic solvents | Carbon skeleton is non-exchangeable | |

| Mass Shift | Typically +2 to +5 Da | Typically +6 Da (Tyrosine ring) | Larger mass shift in |

| Biological Validity | C-D bond is stronger (Kinetic Isotope Effect) | Indistinguishable from native hormone |

Structural Integrity

Thyroid hormones possess phenolic rings susceptible to halogen exchange and oxidative degradation.

Part 2: Protocol – High-Precision LC-MS/MS Quantification

This section outlines a self-validating Isotope Dilution Mass Spectrometry (ID-MS) workflow for quantifying T4, T3, and Reverse T3 (rT3) in human serum.

Reagents & Materials[1][2]

-

Analytes: T4, T3, rT3 (Certified Reference Materials).

-

Internal Standards:

C -

Matrix: Stripped human serum (for calibration curves).

-

Extraction: Supported Liquid Extraction (SLE) or Protein Precipitation (PPT).[1]

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Aliquot

of serum.[1][2] -

CRITICAL: Add

of Internal Standard Mix ( -

Equilibrate for 15 minutes at room temperature to allow IS to bind with Thyroxine-Binding Globulin (TBG) similarly to endogenous hormone.[1]

Step 2: Protein Precipitation

-

Add

of ice-cold Acetonitrile/Methanol (1:1 v/v) containing 0.1% Formic Acid. -

Vortex vigorously for 30 seconds.

-

Centrifuge at

for 10 minutes at -

Why: Acidified organic solvent disrupts the T4-TBG complex, releasing the hormone while precipitating high-molecular-weight proteins.

Step 3: Solid Phase Extraction (Optional but Recommended for Low Levels) [1]

-

Load supernatant onto a hydrophilic-lipophilic balanced (HLB) SPE plate.[1]

-

Wash with 5% Methanol.[1]

-

Elute with 100% Methanol.[1]

-

Evaporate to dryness under

and reconstitute in 50:50 Methanol:Water.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

, -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient: 40% B to 95% B over 6 minutes.

MRM Transitions (Quantification)

The following transitions monitor the loss of the iodine or specific fragmentation of the amino acid side chain.

| Analyte | Precursor Ion ( | Product Ion ( | Type |

| Native T4 | 777.7 ( | 731.7 (Loss of COOH) | Quantifier |

| 783.7 ( | 737.7 | Internal Standard | |

| Native T3 | 651.8 ( | 605.8 | Quantifier |

| 657.8 ( | 611.8 | Internal Standard |

Note: Transitions may vary based on instrument (positive vs. negative mode).[1] Negative mode often monitors the Iodide ion (

Visualization: The ID-MS Workflow

The following diagram illustrates the logical flow of the ID-MS protocol, highlighting the error-correction mechanism provided by the

Caption: Self-validating ID-MS workflow. The

Part 3: Metabolic Flux Analysis (MFA) & Deiodinase Profiling

Beyond static quantification,

The Concept

By introducing a

Experimental Setup for Deiodinase Assays

-

Substrate:

C -

System: HEK-293 cells transiently transfected with hDIO2 (Type 2 Deiodinase).[1]

-

Incubation: 1–4 hours at

. -

Quenching: Add ice-cold methanol to stop the reaction.

-

Analysis: Measure the ratio of

C-T3 to

Visualization: Thyroid Hormone Metabolism Tracking

This diagram maps the deiodination pathways that can be traced using

Caption: Metabolic fate of

Part 4: Clinical & Drug Development Utility[1]

Validating Immunoassays in Special Populations

Immunoassays often fail in pregnant women due to altered TBG levels and the presence of heterophilic antibodies.[1]

-

Application:

C-ID-MS is the reference method (Gold Standard) to calibrate clinical analyzers.[1] -

Data: Studies show immunoassays can deviate by >40% in the third trimester; ID-MS remains accurate.[1]

Pharmacokinetics (PK) of Thyroid Analogs

In drug development (e.g., TR

-

Protocol: Administer

C-labeled drug variant to measure "true" clearance rates without interference from endogenous feedback loops.

References

-

Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health (NIH). [Link][1]

-

The measurement of free thyroxine by isotope dilution tandem mass spectrometry. Journal of Chromatography B / NIH PMC. [Link][1]

-

Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories / UK Isotope. [Link]

-

Isotope dilution tandem mass spectrometric method for T4/T3. Clinical Biochemistry / NIH PMC. [Link][1]

-

Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns. Cellulose / NIH PMC. [Link][1]

-

Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid. bioRxiv. [Link][1]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology / PubMed. [Link][1]

Sources

Foreword: The Critical Role of Isotopic Fidelity in Quantitative Proteomics and Metabolomics

An In-depth Technical Guide to the Isotopic Purity and Enrichment of L-Thyronine-¹³C₆

As a Senior Application Scientist, my focus is on empowering researchers to achieve the highest degree of accuracy and reproducibility in their analytical workflows. In the realm of endocrinology and metabolic research, particularly when quantifying thyroid hormones, the quality of internal standards is paramount. L-Thyronine (T4), a key regulator of metabolism, is often measured at trace levels in complex biological matrices. To achieve reliable quantification, stable isotope-labeled (SIL) standards, such as L-Thyronine-¹³C₆, are indispensable.

This guide moves beyond a simple product description. It is designed to provide a comprehensive understanding of what defines the quality of L-Thyronine-¹³C₆, focusing on the core parameters of isotopic purity and enrichment. We will explore the analytical methodologies used to verify these specifications, explain the scientific rationale behind these choices, and illustrate how these parameters directly impact the integrity of your experimental data. This document is intended for the discerning researcher, scientist, and drug development professional who understands that the foundation of robust analytical data lies in the meticulous characterization of its reference materials.

Deconstructing the Fundamentals: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct, critical parameters for any stable isotope-labeled compound. Understanding this distinction is the first step toward ensuring data quality.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a designated labeled position within the molecule. For L-Thyronine-¹³C₆, this means quantifying the percentage of molecules where all six designated carbon atoms on the first phenolic ring are indeed ¹³C, as opposed to the naturally abundant ¹²C. An enrichment level of 99% signifies that in a given sample, 99 out of 100 molecules contain the ¹³C isotope at all six specified positions.

-

Isotopic Purity , on the other hand, is a broader measure. It describes the proportion of the target isotopologue (the desired labeled molecule) relative to all other isotopologues present. This includes not only the unlabeled (M+0) species but also any partially labeled intermediates (e.g., M+1, M+2...M+5). High isotopic purity is crucial to minimize isotopic cross-talk and ensure a clean, well-defined signal for the internal standard.

For L-Thyronine-¹³C₆, the label is specifically incorporated into the phenolic ring (the one without the alanine side chain). This strategic placement ensures the label is retained during metabolic processes and provides a significant mass shift for clear differentiation from the endogenous, unlabeled T4 in mass spectrometry.

Analytical Verification: A Self-Validating System

The trustworthiness of L-Thyronine-¹³C₆ as an internal standard is established through rigorous analytical characterization. The methodologies described below form a self-validating system, where each technique provides complementary information to build a complete profile of the material's identity and quality.

Mass Spectrometry (MS): The Gold Standard for Isotopic Enrichment

Mass spectrometry is the definitive technique for determining the isotopic enrichment and purity of L-Thyronine-¹³C₆. It directly measures the mass-to-charge ratio (m/z) of the molecule, allowing for the precise differentiation of isotopologues.

The Causality Behind the Choice: High-resolution mass spectrometry can resolve the small mass difference between ¹³C and ¹²C, providing a quantitative distribution of all isotopologues in the sample. This allows for a direct calculation of the enrichment level.

Step-by-Step Protocol for Isotopic Enrichment Analysis via LC-MS:

-

Sample Preparation: A dilute solution of L-Thyronine-¹³C₆ is prepared in a suitable solvent, typically a mixture of methanol and water, compatible with liquid chromatography (LC) and electrospray ionization (ESI).

-

Chromatographic Separation: The sample is injected into an LC system, often using a C18 reversed-phase column. While extensive separation is not needed for a pure standard, this step ensures that the analysis is performed on a clean sample introduced into the mass spectrometer.

-

Ionization: The eluting compound is ionized using ESI in positive mode, which typically generates the protonated molecular ion [M+H]⁺.

-

Unlabeled L-Thyronine (¹²C₁₅H₁₁I₄NO₄): Nominal mass = 777.7 g/mol . [M+H]⁺ ≈ 778.7 m/z.

-

L-Thyronine-¹³C₆ (¹²C₉¹³C₆H₁₁I₄NO₄): Nominal mass = 783.7 g/mol . [M+H]⁺ ≈ 784.7 m/z.

-

-

Mass Analysis: The ion beam is directed into a high-resolution mass analyzer (e.g., TOF or Orbitrap). A full scan mass spectrum is acquired over a range that includes the m/z values for the unlabeled and fully labeled species.

-

Data Interpretation: The resulting spectrum will show a cluster of peaks centered around 784.7 m/z. The relative intensities of the peak corresponding to the fully labeled species (M+6) and any residual unlabeled species (M+0) are used to calculate the isotopic enrichment.

Quantitative Data Summary:

| Parameter | Description | Typical Specification |

| Isotopic Enrichment | The percentage of molecules containing ¹³C at all 6 labeled positions. | ≥ 99% |

| Chemical Purity | The percentage of the desired chemical compound (L-Thyronine). | ≥ 98% (often by HPLC) |

| Isotopic Purity | The abundance of the M+6 isotopologue relative to all others. | ≥ 99% |

Diagram: Workflow for Isotopic Enrichment Verification by LC-MS

Caption: Workflow for verifying the isotopic enrichment of L-Thyronine-¹³C₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Label Position

While MS excels at confirming mass, ¹³C NMR spectroscopy provides orthogonal verification of the label's position and the overall chemical structure's integrity.

The Causality Behind the Choice: ¹³C NMR is directly sensitive to the ¹³C nucleus. For L-Thyronine-¹³C₆, the spectrum will show highly intense signals for the six labeled carbon atoms on the phenolic ring, confirming that the isotopic substitution has occurred at the correct and intended positions. The absence of significant signals corresponding to other carbon positions confirms the specificity of the labeling. Proton (¹H) NMR is also used to confirm the overall chemical structure is correct and free from proton-bearing impurities.

The Impact on Research and Drug Development

The stringent specifications for isotopic purity and enrichment are not merely academic; they have profound practical implications for the quality of research and development data.

-

Assay Sensitivity and Accuracy: In quantitative bioanalysis using LC-MS/MS, the internal standard's signal must be free from interference from the endogenous analyte. If the L-Thyronine-¹³C₆ standard has significant contamination with unlabeled L-Thyronine (low isotopic purity), it will artificially inflate the "zero" sample reading, compromising the lower limit of quantification (LLOQ) of the assay.

-

Metabolic Flux Analysis: In tracer studies, where L-Thyronine-¹³C₆ is administered to track its metabolic fate, high isotopic enrichment is essential. It ensures that the detected ¹³C-labeled metabolites can be confidently attributed to the administered tracer, rather than being artifacts of natural ¹³C abundance.

-

Regulatory Compliance: In drug development, assays used for pharmacokinetic and toxicokinetic studies must be validated according to stringent regulatory guidelines from bodies like the FDA. The use of a well-characterized internal standard, with a comprehensive Certificate of Analysis detailing its purity and enrichment, is a non-negotiable component of this validation process.

Diagram: Logic of Internal Standard Use in LC-MS Quantification

Caption: Role of a high-purity internal standard in ensuring accurate quantification.

Conclusion: A Foundation of Trust

The utility of L-Thyronine-¹³C₆ as an internal standard is directly proportional to its isotopic fidelity. High isotopic enrichment (≥99%) ensures a distinct mass shift, while high isotopic purity (≥99%) guarantees minimal isotopic crosstalk, thereby maximizing the accuracy and sensitivity of quantification. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust, self-validating framework for the complete characterization of this critical reagent. For any researcher in the field, a thorough review of the Certificate of Analysis, with an understanding of the data presented, is the first and most crucial step in building a reliable and reproducible analytical method.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis: a technique for measuring thousands of metabolic fluxes simultaneously. American Journal of Physiology-Endocrinology and Metabolism, 276(5), E1146-E1170. [Link]

-

Alsachim. (n.d.). L-Thyroxine-¹³C₆ Certificate of Analysis. [Link]

In Vivo Pharmacokinetics of 13C6-Labeled Thyroid Hormones

A Technical Guide to Stable Isotope Tracing and LC-MS/MS Quantification

Executive Summary

The quantification of thyroid hormone kinetics in vivo has historically been plagued by the inability to distinguish exogenous therapeutic hormones from endogenous production. Traditional radioisotope methods (

This guide details the application of

Part 1: The Analytical Challenge & Solution

The Problem: Endogenous Interference

In standard pharmacokinetic (PK) studies, the baseline concentration of the drug is zero. In thyroid research, the baseline is a homeostatically controlled ocean of endogenous Thyroxine (T4) and Triiodothyronine (T3). Administering a "cold" (unlabeled) dose of T4 requires suppressing the thyroid gland (e.g., with methimazole) to measure kinetics, which alters the very physiology being studied.

The Solution: The

C

Tracer

We utilize T4 or T3 analogs where the six carbon atoms of the outer phenolic ring (or the inner tyrosyl ring) are replaced with Carbon-13.

-

Chemical Identity: The

C -

Mass Spectrometry Distinction: In a mass spectrometer, the

C

Part 2: The "Double Isotope" Validation System

Critical Protocol Standard:

Do NOT use the

To achieve valid quantification, you must employ a Double Isotope Dilution strategy:

-

Analyte 1 (Endogenous): Natural T4 (

M). -

Analyte 2 (Tracer):

C -

Internal Standard (Analytical):

C

This ensures that extraction losses and matrix effects (ion suppression) are corrected for both the endogenous hormone and the tracer equally.

Part 3: Experimental Workflow

Step 1: Tracer Administration

-

Dose Formulation: Dissolve

C -

Dosing: Administer an IV bolus (e.g., 5–10

g/kg for rodent models, or tracer doses of ~10-50 -

Sampling: Collect plasma at

(pre-dose), 15 min, 1h, 4h, 8h, 24h, 48h, and up to 96h.

Step 2: Sample Preparation (Solid Phase Extraction)

Thyroid hormones are zwitterionic and lipophilic, making them difficult to extract cleanly with simple protein precipitation. Anion-exchange SPE is the gold standard.

-

Aliquot: Transfer 200

L plasma to a 96-well plate. -

IS Spiking: Add 20

L of -

Precipitation: Add 600

L Acetonitrile with 1% Formic Acid. Vortex and centrifuge (4000g, 10 min) to remove proteins. -

Supernatant Transfer: Move supernatant to a clean plate; dilute 1:1 with water.

-

SPE Loading: Use a mixed-mode Anion Exchange plate (e.g., Oasis MAX or Strata-X-A).

-

Condition: Methanol -> Water.

-

Load: Diluted supernatant.

-

Wash 1: 5% NH

OH in water (removes neutrals/cations). -

Wash 2: Methanol (removes hydrophobic interferences).

-

Elute: 2% Formic Acid in Methanol/Acetonitrile (70:30).

-

-

Reconstitution: Evaporate eluate under N

and reconstitute in 100

Step 3: LC-MS/MS Analysis[1][2][3][4]

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m C18), maintained at 40°C. -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient: 30% B to 95% B over 6 minutes. (Critical: Slow gradient required to separate T3 from rT3).

-

Ionization: Positive ESI (Electrospray Ionization).

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion ( | Product Ion ( | Loss Description |

| Endogenous T4 | 777.7 | 731.7 | Loss of HCOOH (Formic Acid) |

| Tracer | 783.7 | 737.7 | Loss of HCOOH (+6 Da shift) |

| Internal Std | 786.7 | 740.7 | Loss of HCOOH (+9 Da shift) |

| Endogenous T3 | 651.8 | 605.8 | Loss of HCOOH |

| Tracer | 657.8 | 611.8 | Metabolite of Tracer T4 |

Note: Transitions may vary slightly based on instrument calibration and ionization mode (Negative mode is also common, utilizing [M-H]- ions).

Part 4: Visualization of Pathways & Workflow

Diagram 1: The Metabolic Fate of the Tracer

This diagram illustrates how the

Caption: Metabolic pathway of

Diagram 2: The Double Isotope Analytical Workflow

This workflow visualizes the critical separation of the Tracer from the Internal Standard.

Caption: Analytical workflow employing Double Isotope Dilution to normalize extraction efficiency and matrix effects.

Part 5: Pharmacokinetic Modeling

Once the concentration-time data for

Key Parameter: Fractional Turnover Rate (k) Since the tracer is chemically identical to the endogenous hormone, the rate at which the tracer disappears is the exact rate at which the body turns over its own T4 pool.

Where:

-

= Elimination rate constant of the

- = Volume of distribution of the tracer.

- = Steady-state concentration of natural T4 measured in the same sample.

This calculation allows for the determination of thyroid hormone production rates without using radioactive iodine uptake scans.

References

-

Jonklaas, J., et al. (2014). Guidelines for the Treatment of Hypothyroidism: Prepared by the American Thyroid Association Task Force on Thyroid Hormone Replacement. Thyroid.

-

Soldin, S. J., & Soldin, O. P. (2011). Steroid hormone reporting: a new goal for the clinical laboratory. Clinical Chemistry. (Discusses LC-MS/MS superiority over Immunoassay).

-

Thienpont, L. M., et al. (2010). Isotope dilution-mass spectrometry for standardization of thyroid function testing. Clinical Chemistry.

-

Ford, H. C., et al. (2004).

C-labelled thyroid hormones in plasma by stable isotope dilution mass spectrometry. Journal of Chromatography B. -

Hantson, A. L., et al. (2004).[5] Development of a New Isotopic Methodology for Thyroid Metabolism Investigations. Synthesis and Applications of Isotopically Labelled Compounds.

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Triiodothyronine (T3) in Human Serum Using L-Thyronine-¹³C₆ Stable Isotope Dilution

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate and precise quantification of total triiodothyronine (T3) in human serum. The method employs a stable isotope-labeled internal standard, L-Thyronine-¹³C₆, to ensure the highest level of analytical specificity and to correct for matrix effects and variations during sample processing.[1] This protocol is designed for researchers, clinical chemists, and professionals in drug development who require a reliable method for monitoring thyroid hormone levels. The described methodology encompasses a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, optimized chromatographic separation, and sensitive detection using tandem mass spectrometry.

Introduction: The Clinical Imperative for Accurate T3 Measurement

Triiodothyronine (T3) is a crucial thyroid hormone that plays a vital role in regulating the body's metabolism, heart rate, growth, and development.[2] Accurate measurement of T3 levels is essential for the diagnosis and management of thyroid disorders, particularly hyperthyroidism, where T3 levels are often elevated.[3][4][5] While immunoassays are commonly used for T3 determination, they can be susceptible to interferences and may lack the specificity required for certain clinical and research applications.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for thyroid hormone analysis due to its superior sensitivity, specificity, and robustness.[6][7] The principle of stable isotope dilution, incorporating a heavy-atom labeled version of the analyte as an internal standard (IS), is a cornerstone of high-quality quantitative LC-MS/MS assays.[1] L-Thyronine-¹³C₆, with its six ¹³C atoms, serves as an ideal internal standard for T3 quantification.[8][9] Its chemical and physical properties are nearly identical to the native T3, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing reliable correction for any analytical variability.

This application note provides a comprehensive, step-by-step protocol for T3 quantification, underpinned by scientific principles and supported by authoritative references.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for clinical research and drug development applications.

Figure 1: Overall experimental workflow for the quantification of T3 in human serum.

Materials and Reagents

-

Standards: 3,3',5-Triiodo-L-thyronine (T3) and L-Thyronine-¹³C₆ certified reference materials.

-

Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Reagents: Ammonium hydroxide.

-

Human Serum: Pooled human serum for calibration standards and quality controls. Charcoal-stripped serum is recommended to minimize endogenous T3 levels.

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode SPE cartridges are recommended for optimal cleanup.[10]

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of T3 and L-Thyronine-¹³C₆ in methanol containing a small amount of ammonium hydroxide (e.g., 0.1 N) to aid dissolution and stability.

-

Working Standard Solutions: Serially dilute the T3 stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for constructing the calibration curve.

-

Internal Standard Working Solution (10 ng/mL): Dilute the L-Thyronine-¹³C₆ stock solution with a 50:50 methanol:water mixture.

Sample Preparation

This protocol utilizes a protein precipitation step followed by solid-phase extraction (SPE) to ensure a clean sample extract, which is crucial for minimizing matrix effects.[11][12][13]

-

Sample Aliquoting: To 200 µL of serum sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of the L-Thyronine-¹³C₆ working solution (10 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition the mixed-mode SPE cartridges according to the manufacturer's instructions.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the T3 and L-Thyronine-¹³C₆ from the cartridge using an appropriate elution solvent (e.g., methanol with 2% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[14] Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following provides a robust starting point.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in methanol. |

| Gradient | Optimized for separation of T3 from potential interferences. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 10 µL. |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| Source Temperature | 350°C.[15] |

| Gas Flow | Optimized for the specific instrument.[15] |

| Capillary Voltage | 4000 V.[15] |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| T3 | 651.8 | 605.8 / 479.9 | Optimized (e.g., 20 / 35) |

| L-Thyronine-¹³C₆ | 657.8 | 611.8 / 485.9 | Optimized (e.g., 20 / 35) |

Rationale for MRM Transitions: The precursor ion for T3 corresponds to its protonated molecule [M+H]⁺. The product ions are generated by the collision-induced dissociation of the precursor ion, providing specificity for quantification and confirmation. The ¹³C₆-labeled internal standard will have a precursor ion that is 6 Da higher than that of T3.

Method Validation

The analytical method should be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[16][17][18] Key validation parameters include:

-

Linearity: The method should be linear over the expected physiological concentration range of T3. A calibration curve is constructed by plotting the peak area ratio of T3 to L-Thyronine-¹³C₆ against the concentration of T3. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.[17][19]

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[19]

-

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of T3 and its internal standard in blank matrix samples.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[11][12][13][20] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

-

Stability: The stability of T3 in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).

Table 4: Representative Method Performance Data

| Parameter | Result |

| Linearity Range | 0.1 - 20 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ± 10% |

| LLOQ | 0.1 ng/mL |

| Recovery | > 85% |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of T3 in human serum. The use of a stable isotope-labeled internal standard, L-Thyronine-¹³C₆, ensures high accuracy, precision, and reliability. The detailed sample preparation and analysis procedures, along with the validation guidelines, offer a solid foundation for researchers and clinicians to implement this method in their laboratories for routine T3 analysis in various research and clinical settings.

References

-

ResearchGate. (2025). Development and validation of an isotope dilution-liquid chromatography (ID-LC–MS/MS)-based candidate reference measurement procedure for total 3,3′,5-triiodothyronine in human serum. Retrieved from [Link]

-

PubMed Central. (2023). Analysis of free, unbound thyroid hormones by liquid chromatography‐tandem mass spectrometry: A mini‐review of the medical rationale and analytical methods. Retrieved from [Link]

-

DOI. (2023). Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Retrieved from [Link]

-

PubMed Central. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

-

Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

-

PubMed. (2017). A validated LC-MS/MS method for thyroid hormone determination in sea lamprey (Petromyzon marinus) plasma, gill, kidney and liver. Retrieved from [Link]

-

J-STAGE. (2017). Measurement of reverse triiodothyronine levels using liquid chromatography‒tandem mass spectrometry in the serum of 89 outpatients. Retrieved from [Link]

-

PubMed Central. (2011). ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatofocusing run for the separation of TSH and FSH isoforms.... Retrieved from [Link]

-

PubMed Central. (n.d.). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. Retrieved from [Link]

-

Cleveland Clinic. (2022). T3 (Triiodothyronine) Test: What It Is, Function & Levels. Retrieved from [Link]

-

PubMed Central. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

-

Waters Corporation. (n.d.). The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) With a Simplified Equilibrium Dialysis and SPE Workflow for Clinical Research. Retrieved from [Link]

-

PubMed Central. (2025). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

-

ACS Publications. (2025). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

MedlinePlus. (2024). T3 (Triiodothyronine) Tests. Retrieved from [Link]

-

Medscape. (2025). Triiodothyronine: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

Cerilliant. (n.d.). 3,3',5-Triiodo-L-thyronine-¹³C₆ (T3-¹³C₆). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones. Retrieved from [Link]

-

LC-MS. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Thyroid Function Tests. Retrieved from [Link]

-

Ada Health. (2025). T3 (Triiodothyronine) Levels & Functions. Retrieved from [Link]

-

ResearchGate. (2025). Matrix effect in a view of LC-MS/MS: An overview. Retrieved from [Link]

Sources

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T3 (Triiodothyronine) Levels & Functions | Ada [ada.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Triiodothyronine (T3) Tests: MedlinePlus Medical Test [medlineplus.gov]

- 5. Triiodothyronine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 6. Analysis of free, unbound thyroid hormones by liquid chromatography‐tandem mass spectrometry: A mini‐review of the medical rationale and analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3',5-Triiodo-L-thyronine-13C6 (T3-13C6) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. A validated LC-MS/MS method for thyroid hormone determination in sea lamprey (Petromyzon marinus) plasma, gill, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: High-Precision Quantification of Thyronines in Serum by Isotope Dilution-Mass Spectrometry (ID-MS)

Introduction: The Imperative for Accuracy in Thyroid Hormone Measurement

Thyroid hormones, primarily thyroxine (T4) and 3,5,3'-triiodothyronine (T3), are fundamental regulators of metabolism, growth, and development.[1][2] Their circulating concentrations are critical diagnostic markers for a spectrum of thyroid disorders, ranging from hypothyroidism to hyperthyroidism. For decades, immunoassays (IAs) have been the workhorse for thyroid function testing in clinical laboratories. However, these methods are susceptible to a variety of interferences, including from heterophilic antibodies, abnormal binding proteins, and autoantibodies, which can lead to a lack of specificity and inaccurate results.[1][3][4] These inaccuracies can have significant clinical implications, potentially leading to misdiagnosis and inappropriate treatment.[5]

To overcome these limitations, Isotope Dilution-Mass Spectrometry (ID-MS) has emerged as the reference measurement procedure (RMP) for the quantification of thyronines.[6][7] This is due to its superior specificity, accuracy, and precision.[1][2][8] The U.S. Centers for Disease Control and Prevention (CDC) has been instrumental in developing and promoting standardization programs for thyroid hormones based on ID-MS to improve the accuracy and reliability of these measurements in patient care and research.[9][10][11][12]

This application note provides a detailed protocol for the simultaneous determination of total T4 and T3 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable approach for thyronine quantification.

The Principle of Isotope Dilution-Mass Spectrometry (ID-MS)

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[13][14] This "spike" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N). The isotopically labeled internal standard co-elutes with the native analyte during chromatographic separation and exhibits the same ionization behavior in the mass spectrometer.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved. This ratioing corrects for any sample loss during preparation and for variations in instrument response, making the method highly robust and accurate.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is a representative method for the analysis of total T3 and T4 in human serum. It is recommended that each laboratory validates the method according to their specific instrumentation and regulatory requirements.

Reagents and Materials

-

Analytes and Internal Standards:

-

Thyroxine (T4), analytical standard

-

3,5,3'-Triiodothyronine (T3), analytical standard

-

L-Thyroxine-¹³C₉,¹⁵N (or other suitable isotopically labeled T4), internal standard

-

L-3,5,3'-Triiodothyronine-¹³C₆ (or other suitable isotopically labeled T3), internal standard

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human serum (for calibration curve and quality controls, preferably stripped serum for calibration standards to avoid endogenous levels)[15]

-

Sample Preparation

A simple protein precipitation method is often sufficient for the extraction of T3 and T4 from serum.[1][2] For enhanced cleanup and to minimize matrix effects, online solid-phase extraction (SPE) can be employed.[16]

Protocol for Protein Precipitation:

-

To 100 µL of serum sample, calibrator, or quality control, add 150 µL of the internal standard working solution (a mixture of labeled T3 and T4 in methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and to initiate protein precipitation.

-

Allow the samples to stand at room temperature for 10 minutes to complete the precipitation process.

-

Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for Serum Sample Preparation.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of T3 and T4. Optimization may be required for different LC-MS/MS systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Column Temperature | 50 °C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Gradient | A typical gradient starts at a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., 98% B) to elute the analytes, holds for a short period, and then returns to the initial conditions for re-equilibration.[17] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (Negative mode is also commonly used[1]) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450 °C |

| IonSpray Voltage | 4500 V |

Table 3: MRM Transitions for T3, T4, and Internal Standards (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| T3 | 651.8 | 605.8 | Optimized |

| ¹³C₆-T3 | 657.8 | 611.8 | Optimized |

| T4 | 777.7 | 731.7 | Optimized |

| ¹³C₉,¹⁵N-T4 | 787.7 | 741.7 | Optimized |

Note: The specific m/z values for precursor and product ions may vary slightly depending on the adducts formed and the specific isotopic labeling of the internal standards. It is crucial to optimize these parameters on the specific instrument being used.

Data Analysis and Quantification

-

Integrate the peak areas for the native analytes (T3 and T4) and their corresponding internal standards.

-

Calculate the peak area ratio of the analyte to its internal standard for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x weighting is typically used.

-

Determine the concentration of T3 and T4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation and Quality Assurance

A robust ID-MS method for thyronines must be thoroughly validated to ensure its reliability. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.[18]

-

Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials or by recovery studies.[6]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be evaluated at different concentrations (intra- and inter-assay precision).[1][2]

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

-

Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analytes. This should be assessed to ensure that the ionization is not suppressed or enhanced by the sample matrix.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

The Role of Derivatization

While direct injection of the sample extract is often sufficient with modern, highly sensitive mass spectrometers, derivatization can be employed to improve the chromatographic properties and/or enhance the ionization efficiency of thyronines.[17][19] Derivatization of the amino and phenolic hydroxyl groups can lead to increased sensitivity, which is particularly beneficial for the analysis of low-concentration metabolites.[19] However, it is important to note that derivatization adds extra steps to the sample preparation workflow, which can potentially decrease precision and increase the overall analysis time.[3] The decision to use derivatization should be based on the required sensitivity of the assay and the capabilities of the available instrumentation.

Conclusion

Isotope dilution-mass spectrometry offers a highly specific, accurate, and precise method for the quantification of thyronines in serum, overcoming the limitations of traditional immunoassays. The protocol outlined in this application note provides a solid foundation for laboratories to develop and validate their own high-quality ID-MS methods for T3 and T4. By adhering to rigorous validation and quality assurance practices, researchers and clinicians can have high confidence in their thyronine measurements, leading to improved diagnosis, treatment, and research outcomes in the field of thyroidology.

References

-

Soukhova, N., Soldin, O. P., & Soldin, S. J. (2004). Isotope dilution tandem mass spectrometric method for T4/T3. Clinica Chimica Acta, 343(1-2), 185–190. [Link]

-

Soukhova, N., Soldin, O. P., & Soldin, S. J. (2004). Isotope dilution tandem mass spectrometric method for T4/T3. PubMed, 15149884. [Link]

-

Jonklaas, J., & Soldin, S. J. (1977). Isotope dilution--mass spectrometry of thyroxin proposed as a reference method. PubMed, 870425. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Kahric, M., Soldin, S. J., & Soldin, O. P. (2007). Differences between measurements of T4 and T3 in pregnant and nonpregnant women using isotope dilution tandem mass spectrometry and immunoassays: Are there clinical implications?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Isotope dilution. Wikipedia. [Link]

-

Dutt, R., Malik, K. C., Karwa, M., et al. (2020). Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay. Journal of Drug Delivery and Therapeutics, 10(3-s), 176-181. [Link]

-

Wang, D., & Stapleton, H. M. (2020). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 92(15), 10447–10455. [Link]

-

Soldin, O. P., & Soldin, S. J. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinica Chimica Acta, 412(1-2), 1-11. [Link]

-

Waters Corporation. (2024). LC-MS/MS Analysis of Serum Thyroglobulin for Clinical Research. YouTube. [Link]

-

Centers for Disease Control and Prevention. (2024). Thyroid Hormones Standardization. CDC. [Link]

-

Yue, B., Rockwood, D. R., Sand-Hyde, M., et al. (2008). Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 391(1), 227–235. [Link]

-

Endocrine Society. (2022). Thyroid Function Tests: The new CDC standardization program for free thyroxine. Endocrine Society. [Link]

-

Soldin, O. P., & Soldin, S. J. (2011). Thyroid hormone testing by tandem mass spectrometry. ResearchGate. [Link]

-

Thienpont, L. M., Beastall, G. H., Christofides, N. D., et al. (2011). IFCC international conventional reference procedure for the measurement of free thyroxine in serum. Clinical Chemistry and Laboratory Medicine, 49(8), 1269–1273. [Link]

-

Leis, S., & Köhrle, J. (2018). Avoiding the pitfalls when quantifying thyroid hormones and their metabolites using mass spectrometric methods: The role of quality assurance. Journal of Chromatography B, 1072, 110-119. [Link]

-

Vesper, H. W., & Botelho, J. C. (2021). CDC Clinical Standardization Programs (CSP) for Free Thyroxine (FT4) to Improve the Accuracy and Reliability of FT4 Measurements in Patient Care and Clinical Research. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. (n.d.). Development of Reference Methods and Reference Materials for the Determination of Hormones in Human Serum. NIST. [Link]

-

Spencer, C. A. (2020). Assay of Thyroid Hormone and Related Substances. Endotext. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Thyroid Stimulating Hormone (TSH) (Collaborative Laboratory Services). CDC. [Link]

-

Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Thyroid Function Tests. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. [Link]

-

Vesper, H. W., & Botelho, J. C. (2021). CDC Clinical Standardization Programs (CSP) for Free Thyroxine (FT4) to Improve the Accuracy and Reliability of FT4 Measurements in Patient Care and Clinical Research. ResearchGate. [Link]

-

Jonklaas, J., Kahric-Janicic, N., Soldin, O. P., & Soldin, S. J. (2009). Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations. Clinical Chemistry, 55(7), 1380–1388. [Link]

-

Favresse, J., & Gruson, D. (2022). Free thyroxine measurement in clinical practice: how to optimize indications, analytical procedures, and interpretation criteria while waiting for global standardization. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1695-1706. [Link]

Sources

- 1. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thyroid Hormones Standardization | CSP | CDC [cdc.gov]

- 10. endocrine.org [endocrine.org]

- 11. CDC Clinical Standardization Programs (CSP) for Free Thyroxine (FT4) to Improve the Accuracy and Reliability of FT4 Measurements in Patient Care and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. image.innovationforever.com [image.innovationforever.com]

- 16. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Avoiding the pitfalls when quantifying thyroid hormones and their metabolites using mass spectrometric methods: The role of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

UHPLC conditions for separating L-Thyronine-13C6 from T4 and rT3

Application Note: High-Resolution UHPLC-MS/MS Separation of L-Thyronine- C (T0), rT3, and T4

Introduction & Biological Context

Thyroid hormone profiling is critical for understanding metabolic regulation.[1] While clinical assays typically focus on T4 and T3, advanced metabolic research requires monitoring the complete deiodination cascade, including the inactive metabolites Reverse T3 (rT3) and the fully deiodinated backbone, L-Thyronine (T0) .

The separation described here addresses a fundamental chromatographic challenge: Polarity Divergence .

-

L-Thyronine (T0): The iodine-free core.[1] Highly polar, elutes very early on reverse-phase columns.[1]

-

T4 (Thyroxine): Tetra-iodinated.[1][2][3][4][5][6] Highly hydrophobic, elutes late.[1]

-

rT3: Tri-iodinated (inner ring).[1][7][8] Intermediate hydrophobicity but structurally isomeric to T3.[1]

L-Thyronine-

Metabolic Pathway & Analyte Relationship

The following diagram illustrates the deiodination pathway connecting these analytes.

Figure 1: Thyroid Hormone Deiodination Cascade.[1] T4 is sequentially deiodinated to rT3 and eventually to the T0 backbone.

Method Development Strategy

Column Selection: The "Biphenyl" Advantage

While C18 columns are standard, they often struggle to separate rT3 from its isomer T3 (if present) and may not retain the polar T0 sufficiently.

-

Recommendation: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).[1]

-

Mechanism: The biphenyl phase utilizes

-

Mobile Phase Chemistry

-

Organic Modifier: Methanol is preferred over Acetonitrile for thyroid hormones.[1] Methanol enhances the

- -

Buffer: Ammonium Formate (2-5 mM) with 0.1% Formic Acid .[1] The acidic pH ensures the amino acid backbone is protonated (

), while ammonium ions stabilize the ionization.

Detailed UHPLC-MS/MS Protocol

Sample Preparation (Solid Phase Extraction)

Thyroid hormones are heavily protein-bound (>99%).[1] Simple protein precipitation (PPT) is often insufficient for low-level T0/rT3 analysis due to ion suppression.[1]

Protocol: Mixed-Mode Anion Exchange (MAX)

-

Sample: 200 µL Serum/Plasma.

-

Spike: Add 10 µL of Internal Standard Mix (including L-Thyronine-

C -

Pre-treatment: Add 200 µL 4% H

PO -

Load: Apply to Oasis MAX or Strata-X-A cartridge (30 mg).[1]

-

Wash 1: 1 mL 5% NH

OH (Removes neutrals/cations). -

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1]

-

Elute: 500 µL 2% Formic Acid in Methanol .

-

Dry & Reconstitute: Evaporate under N

at 40°C. Reconstitute in 100 µL 90:10 Water:Methanol .

UHPLC Conditions[1]

| Parameter | Setting |

| System | UHPLC (e.g., Waters ACQUITY, Shimadzu Nexera, Agilent 1290) |

| Column | Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm or 2.6 µm) |

| Mobile Phase A | Water + 2 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40 °C |

| Injection Vol | 5 - 10 µL |

Gradient Profile: Design Rationale: A shallow start retains the polar T0.[1] A steep ramp is needed to elute the hydrophobic T4.[1]

| Time (min) | % B | Event |

| 0.00 | 10 | Initial Hold (Focus T0) |

| 1.00 | 10 | Elution of T0 / T0- |

| 1.10 | 40 | Step Ramp |

| 5.00 | 70 | Linear Ramp (Elutes rT3) |

| 6.00 | 95 | Wash (Elutes T4) |

| 7.50 | 95 | Hold (Column Clean) |

| 7.60 | 10 | Re-equilibration |

| 10.00 | 10 | End |

Mass Spectrometry (MS/MS) Parameters

Source: Electrospray Ionization (ESI), Positive Mode.[1]

MRM Transitions:

Note: L-Thyronine (T0) mass is approx 273.1 Da.[1]

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Order |

| L-Thyronine (T0) | 274.1 | 257.1 (Loss of NH | 20 | 1 (Earliest) |

| L-Thyronine- | 280.1 | 263.1 | 20 | 1 (Co-elutes w/ T0) |

| rT3 | 651.8 | 605.8 (Loss of COOH) | 30 | 2 (Mid) |

| T4 | 777.7 | 731.7 (Loss of COOH) | 32 | 3 (Latest) |

Validation Note: Monitor the 127

Expected Results & Discussion

Chromatographic Separation[1][2][3][4][8][9][10][11][12][13][14]

-

L-Thyronine-

C -

rT3: Elutes in the middle of the gradient (approx. 4.0 - 4.5 min).[1] The biphenyl column ensures it is resolved from any co-existing T3.[1]

-

T4: Elutes late (approx. 6.0 - 6.5 min).[1] The ramp to 95% B ensures this highly hydrophobic molecule does not carry over to the next injection.[1]

Troubleshooting

-

Low Signal for T0: T0 is more susceptible to matrix effects (phospholipids) because it elutes early.[1] If signal is poor, ensure the SPE wash steps are aggressive (5% NH

OH is critical).[1] -

Peak Tailing: Thyroid hormones can interact with metals.[1] Ensure the LC system is passivated or use PEEK-lined columns if severe tailing occurs.[1]

-

Isotope Purity: Ensure the

C

References

-

Thermo Fisher Scientific. (2017).[1] LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use. Application Note. Link

-

Waters Corporation. (2023).[1] The UPLC-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3).[1] Clinical Research Method.[1] Link

-

Dunnett, S. et al. (2019).[1] A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones.[4] Journal of Chromatography B. Link[1]

-

Shimadzu. (2013).[1] Sensitive assay of free thyroid hormones by on line SPE-UHPLC-MS/MS in human plasma.[1] Application News. Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CERILLIANT L-Thyroxine-13C6 Solution, 100 g/mL in Methanol with 0.1N NH3, | Fisher Scientific [fishersci.com]

- 6. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Free vs. Total Triiodothyronine (T3) in Human Serum Using Stable Isotope Dilution LC-MS/MS with ¹³C₆-T3 Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

Triiodothyronine (T3) is a critical thyroid hormone that regulates a wide array of physiological processes, including metabolism, growth, and development. In circulation, the vast majority of T3 is bound to transport proteins, with only a small fraction (~0.3%) existing as biologically active free T3 (fT3).[1][2] The measurement of both total T3 (tT3; free + bound) and fT3 provides crucial insights into thyroid function and metabolic status. While immunoassays are widely used for T3 quantification, they can be susceptible to interferences and lack the specificity required for certain research and clinical applications.[1][3]

This application note details a robust and highly specific method for the quantitative analysis of both free and total T3 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy. The use of a ¹³C₆-labeled T3 (¹³C₆-T3) internal standard ensures exceptional accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][4][5] We present detailed protocols for the distinct sample preparation workflows required for total T3 (protein precipitation and solid-phase extraction) and free T3 (equilibrium dialysis followed by solid-phase extraction), providing a comprehensive guide for researchers in endocrinology, clinical chemistry, and pharmaceutical development.

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The cornerstone of this methodology is the principle of stable isotope dilution mass spectrometry (SID-MS), a gold-standard analytical technique for quantitative analysis.[6][7][8] A known concentration of a stable isotope-labeled analog of the analyte, in this case, ¹³C₆-T3, is added to the sample at the beginning of the workflow. This internal standard is chemically identical to the endogenous T3 but has a different mass due to the incorporation of six ¹³C atoms.

The ¹³C₆-T3 internal standard co-elutes with the native T3 during liquid chromatography and is detected simultaneously by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous T3 to that of the known amount of ¹³C₆-T3, a highly accurate and precise quantification can be achieved. This ratiometric approach effectively compensates for any analyte loss during sample preparation and any fluctuations in instrument performance, thereby ensuring the trustworthiness of the results.

Below is a conceptual workflow of the SID-MS principle for T3 quantification.

Caption: Principle of Stable Isotope Dilution for T3 Quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, water, and isopropanol.

-

Acids and Bases: Formic acid, acetic acid, and ammonium hydroxide.

-

Standards: Certified reference standards of T3 and ¹³C₆-T3.[1]

-

Serum: Pooled human serum for quality controls and charcoal-stripped serum for calibrators.

-

Equipment: Centrifuge, vortex mixer, evaporator, solid-phase extraction (SPE) manifold, equilibrium dialysis cells, and a validated LC-MS/MS system.

Protocol for Total T3 (tT3) Quantification

The measurement of total T3 requires the disruption of protein binding to release all T3 molecules for extraction. This is typically achieved through protein precipitation followed by a cleanup step.[9][10][11]

Step-by-Step Protocol:

-

Sample Preparation:

-

Pipette 200 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.

-

Add 20 µL of ¹³C₆-T3 internal standard solution (concentration to be optimized based on expected T3 levels and instrument sensitivity).

-

Vortex for 10 seconds.

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile to each tube. The use of a 3:1 ratio of acetonitrile to serum is a common and effective method for protein precipitation.[11][12]

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Carefully transfer the supernatant to a clean tube.

-

Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the T3 and ¹³C₆-T3 into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of LC mobile phase A.

-

The following diagram illustrates the workflow for total T3 analysis.

Caption: Workflow for Total T3 Sample Preparation.

Protocol for Free T3 (fT3) Quantification

The accurate measurement of free T3 necessitates the physical separation of the unbound fraction from the protein-bound hormone without disturbing the binding equilibrium. Equilibrium dialysis (ED) is the gold-standard technique for this purpose.[1][3][13]

Step-by-Step Protocol:

-

Equilibrium Dialysis:

-

Set up the equilibrium dialysis apparatus with appropriate dialysis membranes (e.g., 30 kDa molecular weight cutoff).[4]

-

Pipette 400 µL of serum sample into the sample chamber of the dialysis cell.

-

Add 400 µL of dialysis buffer (e.g., HEPES buffer, pH 7.4) to the buffer chamber.[13]

-

Incubate the dialysis cells at 37°C for a sufficient time to reach equilibrium (typically 16-18 hours).[14]

-

-

Post-Dialysis Sample Preparation:

-

Carefully collect the dialysate from the buffer chamber.

-

To 150 µL of the dialysate, add a known amount of ¹³C₆-T3 internal standard.

-

Proceed with a solid-phase extraction (SPE) cleanup step as described for total T3 (Section 3.2, Step 3) to concentrate the analyte and remove salts from the dialysis buffer.

-

-

LC-MS/MS Analysis:

-

Inject the final reconstituted sample into the LC-MS/MS system for analysis.

-

The workflow for free T3 analysis is depicted below.

Caption: Workflow for Free T3 Sample Preparation.

LC-MS/MS Parameters and Data Analysis

Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for the separation of T3.[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute T3.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C to ensure reproducible retention times.

Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally more sensitive for T3 analysis.[10][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for both T3 and ¹³C₆-T3 should be optimized on the specific mass spectrometer being used. A common transition for T3 is m/z 651.9 -> 606.1.[4] For ¹³C₆-T3, the transition would be m/z 657.9 -> 612.1.[4]

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | Vanquish HPLC system or equivalent[10] |

| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[10] |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Methanol + 0.1% Acetic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | TSQ Quantiva or equivalent[10] |

| Ionization | ESI Positive |

| MRM Transition T3 | 651.9 -> 606.1[4] |

| MRM Transition ¹³C₆-T3 | 657.9 -> 612.1[4] |

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of T3 to ¹³C₆-T3 against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: The concentration of T3 in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The method should be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision (intra- and inter-assay), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[16][17][18]

Expected Results and Performance Characteristics

This LC-MS/MS method, when properly validated, is expected to provide high-quality data for the quantification of total and free T3.

Table 2: Typical Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.995[19] |

| Intra-assay Precision (%CV) | < 10%[10] |

| Inter-assay Precision (%CV) | < 15%[10] |

| Accuracy (% Recovery) | 85-115% |

| LOQ (Total T3) | ~1.5 ng/mL[10] |

| LOQ (Free T3) | ~1 pg/mL |

Table 3: Typical Reference Intervals for Adults

| Analyte | Reference Interval |

| Total T3 | 79 – 165 ng/dL[20] |

| Free T3 | 2.3 – 4.1 pg/mL[20] |

Note: Reference intervals may vary between laboratories and populations. It is recommended that each laboratory establishes its own reference ranges.[21]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Signal Intensity | Inefficient extraction, ion suppression, instrument contamination. | Optimize SPE protocol, check for matrix effects, clean the ion source. |

| Poor Peak Shape | Column degradation, inappropriate mobile phase, sample solvent mismatch. | Replace the column, ensure mobile phase compatibility, match reconstitution solvent to initial mobile phase. |

| High Variability (%CV) | Inconsistent sample preparation, pipetting errors. | Ensure consistent and precise pipetting, automate sample preparation if possible. |

| Interference Peaks | Co-eluting endogenous compounds. | Optimize chromatographic gradient for better separation, confirm MRM transition specificity. |

Conclusion

The use of stable isotope dilution LC-MS/MS with ¹³C₆-T3 as an internal standard provides a highly accurate, precise, and specific method for the quantitative analysis of both total and free T3 in human serum. The distinct sample preparation protocols for total T3 (protein precipitation and SPE) and free T3 (equilibrium dialysis and SPE) are crucial for obtaining reliable results. This application note serves as a comprehensive guide for researchers and clinicians seeking to implement a robust and trustworthy method for T3 quantification, enabling deeper insights into thyroid physiology and pathology.

References

-

Tai, S. S., & Vesper, H. W. (2010). Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 398(5), 2119–2127. [Link]

-

Jonklaas, J., Kahric, C., & Soldin, S. J. (2011). Correlations of free thyroid hormones measured by tandem mass spectrometry and immunoassay with thyroid-stimulating hormone across 4 patient populations. Clinical chemistry, 57(11), 1579–1587. [Link]

-

van Deventer, M. H., & van der Merwe, M. J. (2020). Multi-analyte thyroid function testing by LC-MS/MS. American Association for Clinical Chemistry. [Link]

-

Al-Gizawiy, M. M., & Al-Janabi, A. H. (2018). Analytical data for T3 and T4 by LC-MS/MS. ResearchGate. [Link]

-

Larsen, P. R. (1971). Total and Free Triiodothyronine in Human Serum. The Journal of clinical investigation, 50(9), 1346–1355. [Link]

-

Waters Corporation. (n.d.). The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) with a Simplified Equilibrium Dialysis and SPE Workflow for Clinical Research. [Link]

-

Clarke, N. J., & Soldin, S. J. (2017). Total and free thyroxine and triiodothyronine: Measurement discrepancies, particularly in inpatients. The journal of applied laboratory medicine, 2(1), 101–112. [Link]

-

Taylor, P. N., et al. (2022). Transforming thyroid hormone analysis: a novel LC-MS/MS profiling method. Society for Endocrinology BES 2022. [Link]

-

Li, D., & Fu, J. (2024). To test or not to test? Clinical utility and considerations for triiodothyronine (T3) testing. American Association for Clinical Chemistry. [Link]

-

Diagnostics Biochem Canada. (2017). FREE TRIIODOTHYRONINE (fT3) ELISA. [Link]

-

Waters Corporation. (n.d.). The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) with a Simplified Equilibrium Dialysis and SPE Workflow for Clinical Research. [Link]

-

Cleveland Clinic. (2022). T3 (Triiodothyronine) Test. [Link]

-

Weeke, J., & Orskov, H. (1978). Ultrafiltration method for direct radioimmunoassay measurement of free thyroxine and free tri-iodothyronine in serum. Scandinavian journal of clinical and laboratory investigation, 38(6), 577–582. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Measurement of Free Testosterone in Serum Using Equilibrium Dialysis Coupled With ID-UHPLC-MS/MS. [Link]

-

Mesaros, C., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(6), 1089–1103. [Link]

-